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Foreword

In the landscape of modern drug discovery and materials science, the strategic design of
molecular building blocks is paramount. Arylboronic acids, celebrated for their versatility in
carbon-carbon bond formation, represent a cornerstone of synthetic chemistry. This guide
focuses on a specific, highly functionalized member of this class: (4-((2-
Fluorophenyl)carbamoyl)phenyl)boronic acid. The presence of an ortho-fluorine atom on
one aromatic ring and a boronic acid on the other, bridged by a robust amide linker, imparts a
unique combination of reactivity, structural rigidity, and potential for directed interactions. This
document serves as a technical resource for researchers, providing a comprehensive overview
of its chemical properties, a robust framework for its synthesis and application, and critical
insights into its handling and characterization.

Molecular Profile and Physicochemical Properties

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound
designed for use as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling
reactions. Its structure is predicated on a N-(2-fluorophenyl)-4-boronobenzamide framework.
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Identifiers and Core Properties

The fundamental properties of the molecule are summarized below. While extensive
experimental data for this specific molecule is not widely published, the provided data is based
on supplier information and computational predictions.

Property Value Source | Method
[4-[(2-
IUPAC Name Fluorophenyl)carbamoyl]pheny  ---

[Jboronic acid

N-(2-Fluorophenyl)-4-

Synonyms boronobenzamide

CAS Number 874288-06-9 [11[2]
Molecular Formula C13H11BFNOs3 [3]
Molecular Weight 259.05 g/mol Calculated

) Typically an off-white to white
Physical Form id
soli

Structural and Electronic Considerations

The molecule's utility is derived from its distinct structural features:

» Boronic Acid Group (-B(OH)2): This Lewis acidic functional group is the reactive center for
Suzuki-Miyaura cross-coupling.[4] In aqueous media, it exists in equilibrium between a
neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of this
equilibrium is critical to its reactivity. The introduction of fluorine substituents on the phenyl
ring generally enhances the Lewis acidity (lowers the pKa).[5][6]

o Amide Linker (-CONH-): This linker provides a rigid connection between the two phenyl
rings, restricting conformational flexibility. The amide N-H and C=0O groups are excellent
hydrogen bond donors and acceptors, respectively, which can be exploited for
supramolecular assembly or targeted binding in biological systems.
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e Ortho-Fluorophenyl Group: The fluorine atom at the C2' position exerts a strong electron-
withdrawing inductive effect and a weaker electron-donating mesomeric effect. This
electronic perturbation can influence the reactivity of the amide and the overall electronic
nature of the molecule. Furthermore, the ortho position of the fluorine atom can influence the
rate of transmetalation in Suzuki-Miyaura coupling reactions.[7]

Solubility and Stability

» Solubility: Phenylboronic acids generally exhibit moderate solubility in polar organic solvents
like THF, DMF, and alcohols, and low solubility in nonpolar hydrocarbon solvents and water.
[8] The presence of the polar amide group in the target molecule is expected to enhance
solubility in polar aprotic solvents.

« Stability: Boronic acids are susceptible to two primary decomposition pathways:

o Dehydration: Reversible trimerization to form a cyclic anhydride known as a boroxine. This
process is favored by heat and removal of water.

o Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a
hydrogen atom. This degradation is often promoted by basic conditions, elevated
temperatures, and certain transition metals.[9]

For optimal shelf-life, the compound should be stored under anhydrous conditions in an inert
atmosphere.

Recommended Synthetic Workflow

While several synthetic routes are conceivable, the most direct and reliable approach involves
the amide coupling between commercially available 4-carboxyphenylboronic acid and 2-
fluoroaniline. This method is modular and avoids the potentially harsh conditions required for
late-stage borylation.

Diagram: Synthetic Workflow
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Caption: Proposed synthesis of the title compound via amide coupling.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis using EDC (1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide) as the coupling agent.

Materials:

e 4-Carboxyphenylboronic acid (1.0 eq)
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2-Fluoroaniline (1.05 eq)

EDC-HCI (1.2 eq)

Hydroxybenzotriazole (HOBt) (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAC)

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate (NaHCOs) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 4-
carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at
room temperature until all solids dissolve.

Activation: Add EDC-HCI (1.2 eq) to the solution and stir for 30 minutes at room temperature
to activate the carboxylic acid.

Amide Formation: In a separate flask, dissolve 2-fluoroaniline (1.05 eq) in a minimal amount
of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask
dropwise at 0 °C (ice bath).

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18
hours).

Workup:
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o Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCI.

o Separate the layers and wash the organic layer sequentially with 1 M HCI, saturated
NaHCOs solution, and brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under reduced
pressure to yield the crude product.

o Purification:

o The crude solid can be purified by recrystallization from an appropriate solvent system
(e.g., ethanol/water or ethyl acetate/hexanes).

o Alternatively, for higher purity, perform flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes.

o Characterization: Confirm the identity and purity of the final product using NMR, IR, and
mass spectrometry. Dry the final product under vacuum.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is as a
nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form
complex biaryl and heteroaryl structures.[4]

Diagram: Suzuki-Miyaura Catalytic Cycle
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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

pos2 f\rZ = 4-((2-F-Ph)carbamoyl)phenyl

This protocol provides a robust starting point for coupling the title compound with a generic aryl

bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific
substrates.

Materials:

e (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (1.2 eq)
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Aryl or heteroaryl bromide (Ar-Br) (1.0 eq)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)
Potassium carbonate (K2COs) or Cesium carbonate (Cs2C0Os) (2.0-3.0 eq)

Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), (4-((2-
Fluorophenyl)carbamoyl)phenyl)boronic acid (1.2 eq), the chosen base (e.g., K2COs, 2.0
eq), and the palladium catalyst (0.03 eq).

Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon
or Nitrogen) three times.

Solvent Addition: Add the degassed solvent system via syringe.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the
reaction is complete, as monitored by TLC or LC-MS.

Workup:
o Cool the reaction to room temperature and dilute with ethyl acetate.
o Wash the mixture with water and then with brine.

o Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to afford
the desired biaryl product.

Expertise Insight: The choice of base is critical. Stronger bases like Cs2COs are often effective

for less reactive aryl chlorides, while K2COs or KsPOa are standard for aryl bromides. The

ortho-fluoro substituent on the boronic acid partner can increase the rate of transmetalation,

potentially allowing for milder reaction conditions.[7] However, it can also introduce steric
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hindrance, which may necessitate the use of bulkier phosphine ligands (e.g., SPhos, XPhos)

instead of PPhs for challenging substrates.

Spectroscopic Characterization Profile

The following table summarizes the expected spectroscopic signatures for (4-((2-

Fluorophenyl)carbamoyl)phenyl)boronic acid, based on its structure and data from

analogous compounds.[10][11][12]

Expected Chemical Shift /

Technique Assignment
Frequency
1H NMR 6 10.0-10.5 (s, 1H) Amide N-H
0 8.2-8.4 (m, 1H) Aromatic H ortho to F
6 7.9-8.1 (d, 2H, J=8 Hz) Aromatic H ortho to -B(OH)2
0 7.8-7.9 (d, 2H, J=8 Hz) Aromatic H ortho to -CONH-
Remaining aromatic H on
0 7.1-7.3 (m, 3H) .
fluorophenyl ring
Boronic acid OH (often
0 ~8.1 (s, 2H, broad) ]
exchanges with D20)
13C NMR 4 ~165 Amide C=0
0 158-162 (d, tJCF=245 Hz) Aromatic C-F

0 115-140 Remaining aromatic C

1F NMR 6-110to -125 Aromatic F (relative to CFCls)
O-H stretch (boronic acid), N-H

IR (cm™1) 3400-3200 (broad) ]
stretch (amide)

~1660 C=0 stretch (Amide I)

~1540 N-H bend (Amide I1)

1380-1330 B-O stretch

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/product/b1387922?utm_src=pdf-body
https://www.benchchem.com/product/b1387922?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2024/1/M1771
https://www.chemicalbook.com/SpectrumEN_1993-03-9_1HNMR.htm
https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following
guidelines are based on best practices for handling arylboronic acids.

o Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical
safety goggles. Work in a well-ventilated fume hood.[1]

« Handling: Avoid inhalation of dust and contact with skin and eyes. Arylboronic acids are
generally considered irritants. Recent studies suggest some arylboronic acids may be
weakly mutagenic, warranting careful handling to minimize exposure.

o Storage: To ensure long-term stability and prevent decomposition, the compound should be
stored tightly sealed in a cool, dry place (refrigeration at 2-8 °C is recommended) under an
inert atmosphere (e.g., Argon or Nitrogen).

e Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a strategically designed synthetic
intermediate with significant potential in the synthesis of pharmaceuticals and advanced
materials. Its defining features—a reactive boronic acid, a directing ortho-fluoro substituent,
and a rigidifying amide linker—provide chemists with a powerful tool for constructing complex
molecular architectures via Suzuki-Miyaura cross-coupling. This guide provides the
foundational knowledge and practical protocols necessary for researchers to effectively
incorporate this valuable reagent into their synthetic programs, enabling the next wave of
innovation in chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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